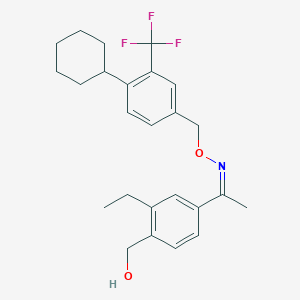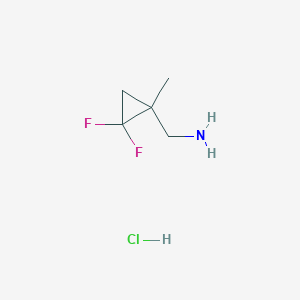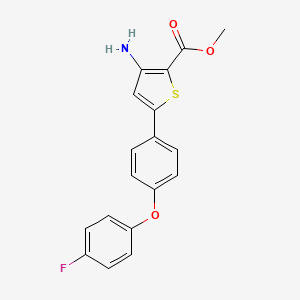
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Übersicht
Beschreibung
“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxy group and a benzaldehyde group .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” is characterized by the presence of an imidazole ring, a methoxy group, and a benzaldehyde group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. For example, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Imidazole derivatives have been reported to exhibit antibacterial activity . This makes “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” a potential candidate for the development of new antibacterial drugs.
Antimycobacterial Activity
Imidazole derivatives also show antimycobacterial activity . This suggests that “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have been found to possess anti-inflammatory properties . Therefore, “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
Some imidazole derivatives have shown antitumor activity . This suggests that “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” could be explored for its potential use in cancer therapy.
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic activity . This makes “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” a potential candidate for the development of new antidiabetic drugs.
Anti-allergic Activity
Imidazole derivatives also show anti-allergic activity . This suggests that “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” could be used in the treatment of allergic reactions.
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various biochemical changes that result in their observed biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, contributing to their wide range of biological activities .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, which are likely the result of their interaction with their targets and their influence on various biochemical pathways .
Zukünftige Richtungen
The future directions for research on “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde” and similar compounds are likely to continue exploring their synthesis, properties, and potential applications. Given the broad range of biological activities exhibited by imidazole derivatives, these compounds are likely to remain an important area of study in the development of new drugs .
Eigenschaften
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLQDKQGVSJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650733 | |
| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |
CAS RN |
870837-18-6 | |
| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B1460332.png)
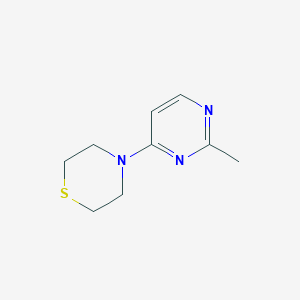
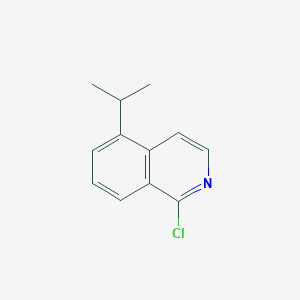

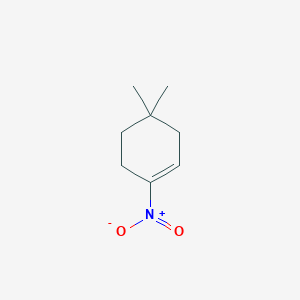

![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)
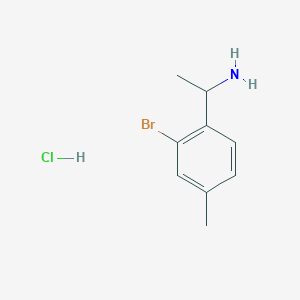
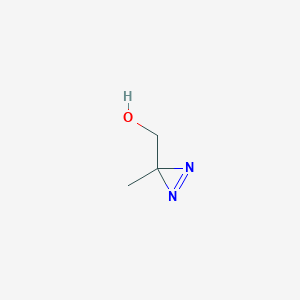
![Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-](/img/structure/B1460349.png)
